

An In-depth Technical Guide to the Thermochemical Properties of 2-Chloroheptane

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Compound of Interest

Compound Name: 2-Chloroheptane

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Introduction

2-Chloroheptane ($C_7H_{15}Cl$) is a halogenated alkane with applications as a solvent and an intermediate in organic synthesis. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and reaction modeling in various research and development settings, including the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the available thermochemical data for **2-chloroheptane**, details relevant experimental methodologies, and presents a visualization of its primary reaction pathways.

Core Thermochemical and Physical Properties

The thermochemical and physical properties of **2-chloroheptane** are summarized in the tables below. It is important to note that while some data are from experimental measurements, others are estimations or calculations.

Physical Properties of 2-Chloroheptane

Property	Value	Units	Reference/Notes
Molecular Formula	C ₇ H ₁₅ Cl	-	[1]
Molecular Weight	134.65	g/mol	[1]
CAS Number	1001-89-4	-	[2]
Boiling Point	150.0	°C at 760 mmHg	[3]
Melting Point	-69.5	°C	Estimated[3]
Density	0.864	g/cm ³ at 20 °C	
Vapor Pressure	5.0	mmHg at 25 °C	[3]
Flash Point	39.2	°C	[3]
Refractive Index	1.4295	at 20 °C	

Thermochemical Properties of 2-Chloroheptane

Property	Value	Units	Reference/Notes
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	44.8	kJ/mol at 328 K	Experimental[4][5]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-6.31	kJ/mol	Calculated (Joback Method)[6]
Enthalpy of Isomerization to 3-Chloroheptane	0.15	kJ/mol (liquid phase)	Experimental[2]
Enthalpy of Isomerization to 4-Chloroheptane	0.38	kJ/mol (liquid phase)	Experimental[2]
Enthalpy of Isomerization from 4-Chloroheptane	-0.4 ± 0.2	kJ/mol (gas phase)	Experimental[2]

Note: Critically evaluated thermophysical property data, including ideal gas heat capacity and enthalpy as a function of temperature, are available through the NIST/TRC Web Thermo Tables (WTT)[7]. However, direct access to the full dataset is subscription-based.

Experimental Protocols

Detailed experimental protocols for the determination of thermochemical properties of **2-chloroheptane** are not readily available in the public literature. However, this section outlines the general and established methodologies used for determining the key thermochemical parameters of related organohalogen compounds.

Determination of Enthalpy of Combustion

The standard enthalpy of formation of an organic compound is often derived from its enthalpy of combustion, which is determined experimentally using calorimetry. For organochlorine compounds like **2-chloroheptane**, specialized techniques are required to handle the corrosive and varied combustion products.

Methodology: Rotating-Bomb Calorimetry

A rotating-bomb calorimeter is the preferred instrument for the precise measurement of the heat of combustion of organochlorine compounds[8].

- **Sample Preparation:** A precisely weighed sample of high-purity **2-chloroheptane** is encapsulated in a combustible container, such as a gelatin capsule or a polyester bag.
- **Bomb Setup:** The sample is placed in a platinum crucible within a corrosion-resistant combustion bomb (e.g., made of a nickel-chromium alloy). A small, known amount of a reducing solution, such as hydrazine dihydrochloride, is added to the bomb to quantitatively reduce all chlorine-containing products to chloride ions in the final solution[8]. A fuse wire is connected to the electrodes and placed in contact with the sample.
- **Combustion:** The bomb is sealed, purged of air, and pressurized with a known excess of pure oxygen (typically to around 30 atm). The bomb is then placed in a calorimeter jacket containing a precisely measured quantity of water. After thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire.

- **Rotation and Measurement:** Following combustion, the bomb is rotated to ensure complete dissolution and reaction of all combustion products in the aqueous solution, leading to a well-defined final state[8]. The temperature change of the water in the calorimeter is meticulously recorded with a high-precision thermometer.
- **Data Analysis:** The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and corrections for the heat of formation of the aqueous solution of hydrochloric acid and other side reactions. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Determination of Heat Capacity

The heat capacity of liquid **2-chloroheptane** as a function of temperature can be determined using adiabatic or differential scanning calorimetry.

Methodology: Adiabatic Calorimetry

- **Calorimeter:** An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell containing the liquid, a heater, and a temperature sensor, all enclosed in a vacuum-insulated jacket with an adiabatic shield.
- **Measurement:** A known quantity of electrical energy is supplied to the heater, causing a small, incremental increase in the temperature of the sample. The temperature is carefully monitored until thermal equilibrium is reached.
- **Calculation:** The heat capacity is calculated from the amount of energy supplied and the corresponding temperature rise. Measurements are repeated over the desired temperature range to establish the temperature dependence of the heat capacity[9].

Reaction Pathways of 2-Chloroheptane

As a secondary haloalkane, **2-chloroheptane** can undergo both nucleophilic substitution (S_N1 and S_N2) and elimination ($E1$ and $E2$) reactions. The predominant pathway is influenced by factors such as the nature of the nucleophile/base, the solvent, and the reaction temperature. A logical diagram of these competing pathways is presented below.

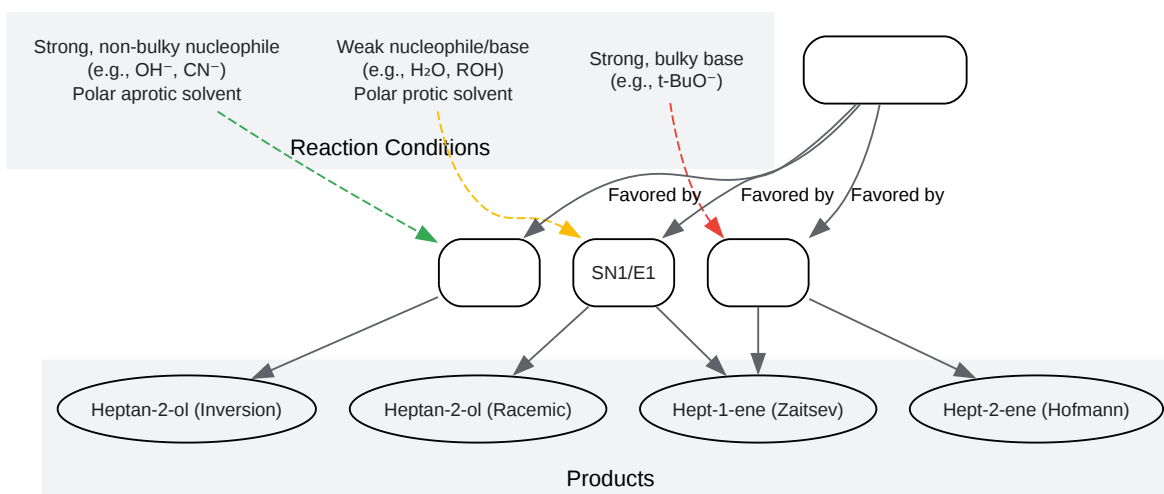


Figure 1: Competing Reaction Pathways of 2-Chloroheptane

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Figure 1: Competing Reaction Pathways of **2-Chloroheptane**

This diagram illustrates the primary reaction pathways for **2-chloroheptane** under different conditions, leading to various substitution and elimination products.

Conclusion

This technical guide has synthesized the available thermochemical and physical data for **2-chloroheptane**. While key experimental values for properties such as the standard enthalpy of formation and standard molar entropy are not readily found in the literature, established methodologies for their determination have been outlined. The provided visualization of competing reaction pathways offers a logical framework for understanding the chemical behavior of this compound. For precise thermochemical data, it is recommended to consult critically evaluated databases such as the NIST/TRC Web Thermo Tables. Further experimental work is necessary to definitively establish a complete thermochemical profile for **2-chloroheptane**.

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